2,6-dimethyl-4-oxo-4H-pyran-3-carboxylic acid
Overview
Description
2,6-dimethyl-4-oxo-4H-pyran-3-carboxylic acid is an organic compound with the molecular formula C8H8O4 . It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom. This compound is known for its unique structure, which includes a pyran ring substituted with two methyl groups and a carboxylic acid group. It is used in various chemical and pharmaceutical applications due to its reactivity and stability.
Mechanism of Action
Target of Action
This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
Similar compounds such as 4-oxo-4h-pyran-2,6-dicarboxylate have been found to act as bridging ligands between planar tributyltin(iv) units, forming a chain polymer .
Result of Action
The molecular and cellular effects of 2,6-dimethyl-4-oxo-4H-pyran-3-carboxylic acid’s action are currently unknown
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethyl-4-oxo-4H-pyran-3-carboxylic acid typically involves the reaction of 2,6-dimethyl-4H-pyran-4-one with appropriate reagents. One common method includes the use of phosgene at room temperature, which yields 2,6-bis(4’-chloro-2’,6’-dimethylphenyl)-4H-pyran-4-one . Another method involves the hydrolysis of the corresponding ester derivatives under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of solvents like toluene and involves steps such as filtration and solvent recovery to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2,6-dimethyl-4-oxo-4H-pyran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2,6-dimethyl-4-oxo-4H-pyran-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
2,6-dimethyl-4H-pyran-4-one: A closely related compound with similar structural features but lacking the carboxylic acid group.
3,4-dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid: Another similar compound with a different substitution pattern on the pyran ring.
Uniqueness
2,6-dimethyl-4-oxo-4H-pyran-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl groups and a carboxylic acid group makes it a versatile compound for various applications in research and industry .
Biological Activity
2,6-Dimethyl-4-oxo-4H-pyran-3-carboxylic acid (C8H8O4) is an organic compound characterized by a pyran ring structure, which includes a carbonyl group and a carboxylic acid functional group. This compound has garnered attention for its potential biological activities, particularly in antimicrobial, anti-inflammatory, and antioxidant domains.
Chemical Structure and Properties
The structural formula of this compound is illustrated as follows:
Key features include:
- Molecular Weight : 168.15 g/mol
- CAS Number : 3265-58-5
- PubChem CID : 201105
The presence of two methyl groups at the 2 and 6 positions contributes to its unique reactivity and biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial strains, suggesting its potential as a natural antimicrobial agent. The compound's ability to inhibit microbial growth may be linked to its structural characteristics, which allow it to interact with microbial enzymes or cell membranes.
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has shown promise in anti-inflammatory applications. Studies suggest that it may inhibit specific inflammatory pathways, potentially making it useful in treating conditions characterized by excessive inflammation. Further investigations are necessary to elucidate the exact mechanisms through which it exerts these effects .
Antioxidant Activity
The antioxidant capabilities of this compound have also been explored. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells. The compound's structure may facilitate its interaction with reactive oxygen species (ROS), contributing to its protective effects against oxidative damage.
Summary of Biological Activities
Biological Activity | Mechanism | References |
---|---|---|
Antimicrobial | Inhibits microbial growth | |
Anti-inflammatory | Modulates inflammatory pathways | |
Antioxidant | Neutralizes free radicals |
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound involved testing against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited significant inhibition zones compared to control groups, highlighting its potential as an alternative antimicrobial agent in clinical settings.
Case Study 2: Anti-inflammatory Effects
In another investigation focusing on anti-inflammatory properties, researchers utilized a murine model to assess the compound's effects on induced inflammation. The results demonstrated a marked reduction in pro-inflammatory cytokines in treated subjects compared to untreated controls, suggesting a strong anti-inflammatory action that warrants further exploration for therapeutic applications.
The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in microbial metabolism and inflammatory responses. Such interactions could lead to the modulation of key biochemical pathways relevant to its observed activities.
Properties
IUPAC Name |
2,6-dimethyl-4-oxopyran-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-4-3-6(9)7(8(10)11)5(2)12-4/h3H,1-2H3,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMRFDKQPOMOGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=C(O1)C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90186327 | |
Record name | 4H-Pyran-3-carboxylic acid, 2,6-dimethyl-4-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90186327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3265-58-5 | |
Record name | 2,6-Dimethyl-4-oxo-4H-pyran-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3265-58-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4H-Pyran-3-carboxylic acid, 2,6-dimethyl-4-oxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003265585 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4H-Pyran-3-carboxylic acid, 2,6-dimethyl-4-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90186327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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